4-Fluoro-2-nitrophenol
Overview
Description
4-Fluoro-2-nitrophenol is an organic compound with the molecular formula C6H4FNO3. It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a nitro group. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-nitrophenol plays a significant role in biochemical reactions, particularly in the nitration of phenolic compounds. It interacts with various enzymes and proteins, including iron(III) nitrate nonahydrate and tungstophosphoric acid cesium salt, which catalyze its formation from 4-fluorophenol . These interactions are crucial for the synthesis of other fluorinated and nitro-substituted aromatic compounds, which have applications in pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence can lead to oxidative stress in cells, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the nitration process. This inhibition can lead to the accumulation of reactive intermediates, which can further interact with other biomolecules, causing changes in their structure and function. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and heat. Long-term exposure to this compound has been shown to cause persistent oxidative stress in cells, leading to chronic alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on the organism, while higher doses can lead to toxic effects. These toxic effects include oxidative damage to tissues, disruption of metabolic processes, and adverse effects on organ function. It is important to determine the threshold levels for safe exposure to this compound to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of nitroaromatic compounds. It interacts with enzymes such as oxygenases and reductases, which facilitate its breakdown into less toxic metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is important for understanding the specific biochemical pathways and cellular processes affected by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitrophenol can be synthesized through the nitration of 4-fluorophenol. The reaction involves the use of iron(III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt as a catalyst . The reaction conditions typically include maintaining a controlled temperature and using an appropriate solvent to facilitate the nitration process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining stringent reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Reduction: The major product of the reduction reaction is 4-fluoro-2-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Scientific Research Applications
4-Fluoro-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar structure but lacks the fluorine atom.
2-Fluoro-4-nitrophenol: Similar structure with the positions of the nitro and fluorine groups reversed.
4-Fluoro-2-aminophenol: The amino derivative of 4-fluoro-2-nitrophenol.
Uniqueness
This compound is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
4-fluoro-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRLVDHMIJDWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075348 | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075348 | |
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Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Fluoro-2-nitrophenol | |
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CAS No. |
394-33-2 | |
Record name | 4-Fluoro-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Fluoro-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 394-33-2 | |
Source | DTP/NCI | |
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Record name | 4-Fluoro-2-nitrophenol | |
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Record name | 4-Fluoro-2-nitrophenol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Fluoro-2-nitrophenol synthesized, and what is the reaction mechanism?
A1: The research article describes the synthesis of this compound through the reaction of nitrous acid with 4-fluorophenol in an aqueous trifluoroacetic acid (TFA) solution []. The reaction proceeds with a quantitative yield, meaning nearly all the reactants are converted into the desired product.
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